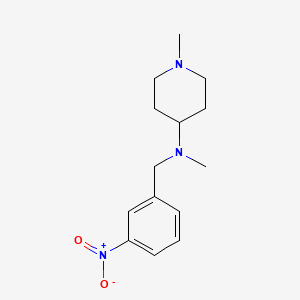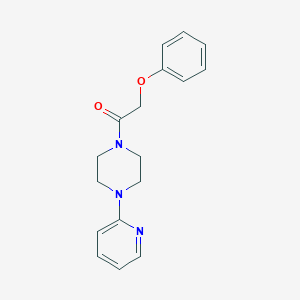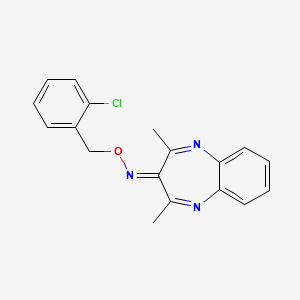![molecular formula C15H11N3O2 B5646071 2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)
2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PPAO and has a molecular formula of C16H11N3O2.
作用机制
The mechanism of action of PPAO is not fully understood, but it is thought to involve the inhibition of key cellular processes, including DNA replication and protein synthesis. This inhibition ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPAO has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. Additionally, PPAO has been shown to exhibit antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacterial strains.
实验室实验的优点和局限性
One advantage of using PPAO in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for the development of anticancer drugs. However, one limitation of using PPAO is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for the study of PPAO, including the development of novel anticancer drugs based on its structure and the investigation of its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of PPAO and its potential toxicity.
合成方法
PPAO can be synthesized using a variety of methods, including the reaction of 3-aminopyridine-4-carbaldehyde with 2-phenyl-2-oxoacetamide in the presence of acetic acid. This reaction results in the formation of PPAO as a yellow solid.
科学研究应用
PPAO has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, PPAO has been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against a variety of bacterial strains.
属性
IUPAC Name |
2-phenyl-4-(pyridin-3-yliminomethyl)-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15-13(10-17-12-7-4-8-16-9-12)18-14(20-15)11-5-2-1-3-6-11/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOLHTSRMNXWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-phenyl-4-[(pyridin-3-ylamino)methylidene]-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({2-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5645993.png)

![3,5-dichloro-N,4-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5646006.png)
![2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5646010.png)
![1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5646014.png)


![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)

![N~2~-methyl-N~1~-{rel-(3R,4S)-1-[4-methyl-6-(methylamino)-2-pyrimidinyl]-4-propyl-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5646047.png)

![(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5646059.png)
![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)